lithium;potassium;acetyl phosphate
Description
Properties
IUPAC Name |
lithium;potassium;acetyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O5P.K.Li/c1-2(3)7-8(4,5)6;;/h1H3,(H2,4,5,6);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQMPLKXFIXRCV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)OP(=O)([O-])[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3KLiO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94249-01-1 | |
| Record name | Acetyl dihydrogen phosphate, lithium potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;potassium;acetyl phosphate involves several steps, including the use of specific reagents and catalysts. The preparation methods typically involve:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur.
Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the chemical reactions. These may include acids, bases, and other chemical agents that promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand for the compound. This involves:
Large-Scale Reactors: The reactions are carried out in large-scale reactors that can handle significant quantities of starting materials and reagents.
Optimization of Reaction Conditions: The reaction conditions are optimized to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
lithium;potassium;acetyl phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may result in the formation of new compounds with distinct properties.
Reduction: Reduction reactions can convert the compound into its reduced form, altering its chemical and physical properties.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with different atoms or groups, leading to the formation of new derivatives.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products may include various derivatives of this compound with altered chemical structures and properties.
Scientific Research Applications
Biochemical Research
High-Energy Phosphate Donor
LKAP serves as a high-energy phosphate donor, crucial for studying metabolic pathways and energy transfer in cells. It is particularly valuable in experiments involving enzymatic reactions where phosphorylation is essential.
Case Study: Enzymatic Activity
In a study investigating the phosphorylation of LytR by small molecule phosphate donors, LKAP was utilized to understand the signaling mechanisms in Staphylococcus aureus. The results demonstrated that LKAP facilitated rapid phosphotransfer reactions, highlighting its role in cellular signaling pathways .
Pharmaceutical Development
Drug Formulation
LKAP is used in the formulation of pharmaceuticals that require energy-rich phosphate groups to enhance bioactivity. This application is particularly relevant in developing drugs targeting metabolic disorders.
Example Application
In drug development processes, LKAP has been incorporated into cocktails to evaluate enzyme activities, such as choline acetyltransferase in brain tissue homogenates. This application underscores its importance in neuropharmacology .
Biotechnology
Recombinant Protein Production
In biotechnology, LKAP is employed to optimize conditions for cell cultures, particularly in the production of recombinant proteins. By providing necessary energy substrates, it enhances the efficiency of protein expression systems.
Case Study: Multienzymatic Assemblies
Research has shown that LKAP can be used in multienzymatic assemblies for biotransformation processes. For instance, it aids in the conversion of oleuropein to hydroxytyrosol, showcasing its utility in metabolic engineering .
Analytical Chemistry
Enzyme Activity Assays
LKAP is valuable in assays designed to measure enzyme activity, especially those involving kinases and phosphatases. Its role as a phosphoryl group donor makes it an essential component in various biochemical assays.
Data Table: Enzyme Assays Using LKAP
| Enzyme Type | Application | Reference |
|---|---|---|
| Kinases | Phosphorylation assays | |
| Phosphatases | Transphosphorylation studies | |
| Choline Acetyltransferase | Neuropharmacological studies |
Environmental Science
Biochemical Cycles Analysis
LKAP is applied in environmental studies to assess the impact of energy transfer within biochemical cycles. Understanding these dynamics contributes to ecological research and environmental monitoring.
Research Insight
Studies have indicated that LKAP can influence mitochondrial functions under varying pH conditions, thereby affecting overall energy metabolism within ecosystems .
Mechanism of Action
The mechanism of action of lithium;potassium;acetyl phosphate involves its interaction with specific molecular targets and pathways. These interactions can result in various biological effects, depending on the nature of the compound and its targets. The molecular targets may include enzymes, receptors, or other proteins that play a role in the compound’s activity.
Comparison with Similar Compounds
Lithium Potassium Acetyl Phosphate
Lithium potassium acetyl phosphate (C₂H₃KLiO₅P, MW: 184.06 g/mol) is a salt form of acetyl phosphate with critical roles in biochemistry and energy storage. It serves as a phosphoryl donor in protein phosphorylation reactions and participates in metabolic pathways such as pyruvate metabolism and taurine/hypotaurine metabolism . Its high solubility (25 mg/mL in water) and stability make it suitable for enzymatic assays and industrial applications, including lithium-ion battery research . Safety protocols emphasize handling precautions due to hazards like skin corrosion (H314) and reproductive toxicity (H361) .
Lithium (Li)
Elemental lithium (Li, MW: 6.94 g/mol) is a lightweight alkali metal widely used in energy storage, particularly in lithium iron phosphate (LiFePO₄) and ternary lithium batteries. Its electrochemical properties, such as high ion conductivity, underpin its dominance in battery technology .
Potassium (K)
Potassium (K, MW: 39.10 g/mol) is an essential alkali metal with roles in biological systems (e.g., electrolyte balance) and industrial applications (e.g., fertilizers, electrolytes). In lithium potassium acetyl phosphate, potassium enhances solubility and modulates reactivity in biochemical assays .
Acetyl Phosphate (AcP)
Acetyl phosphate (C₂H₅O₅P, MW: 138.02 g/mol) is a high-energy metabolite involved in bacterial metabolism and post-translational modifications. It acts as a global acetyl donor in non-enzymatic acetylation and regulates two-component signaling systems in bacteria . Its salt forms (e.g., lithium potassium) are preferred in assays due to stability and controlled phosphate release .
Comparative Analysis with Similar Compounds
Structural and Functional Properties
| Property | Lithium Potassium Acetyl Phosphate | Acetyl Phosphate (Generic) | Lithium (Li) | Potassium (K) |
|---|---|---|---|---|
| Molecular Formula | C₂H₃KLiO₅P | C₂H₅O₅P | Li | K |
| Molecular Weight | 184.06 g/mol | 138.02 g/mol | 6.94 g/mol | 39.10 g/mol |
| Solubility in Water | 25 mg/mL | Varies by salt form | Reacts violently | Highly soluble |
| Key Applications | Phosphorylation assays, batteries | Metabolic studies | Batteries, medicine | Electrolytes, agriculture |
| Safety Hazards | Skin corrosion, reproductive toxicity | Corrosive | Flammable | Reacts violently with water |
Ion-Specific Effects
- Inhibition of Calcium Uptake : Alkali ions (Li⁺, K⁺, Na⁺) inhibit acetyl phosphate-activated Ca²⁺ uptake in skeletal muscle microsomes. The inhibition pattern varies with acetyl phosphate concentration:
Research Findings and Data
Enzymatic Assays Using Lithium Potassium Acetyl Phosphate
- Phosphate Release Kinetics: Hydroxylaminolysis of lithium potassium acetyl phosphate generates inorganic phosphate rapidly, enabling real-time monitoring in spectrophotometric assays (Fig. 4, ).
- Optimal Conditions : Reactions with 50 mM lithium potassium acetyl phosphate and 250 mM hydroxylamine yield reproducible phosphate release rates .
Role in Bacterial Signaling
Electrochemical Performance
- Battery Applications : Lithium potassium acetyl phosphate’s phosphate groups enhance ionic conductivity in lithium-ion battery prototypes, though its stability under high-voltage conditions requires further study .
Q & A
Q. What is the role of lithium and potassium ions in stabilizing acetyl phosphate in experimental systems?
Lithium and potassium ions act as counterions to stabilize the negatively charged phosphate group in acetyl phosphate (C₂H₃O₅PKLi). This ionic interaction prevents hydrolysis and enhances solubility in aqueous buffers, critical for enzymatic assays like protein phosphorylation. For reproducible results, prepare stock solutions (e.g., 100 mM in ultrapure water) and avoid freeze-thaw cycles to minimize degradation .
Q. How can acetyl phosphate be quantified in enzymatic reactions, and what are common pitfalls?
Use a colorimetric phosphate assay (e.g., malachite green method) to measure inorganic phosphate (Pi) released during reactions. Ensure proper controls (e.g., no-enzyme blanks) to account for non-enzymatic hydrolysis. Common pitfalls include interference from ATP or other phosphates; validate specificity via HPLC or enzymatic coupling (e.g., purine nucleoside phosphorylase) .
Q. What experimental protocols are recommended for studying acetyl phosphate’s role in bacterial acetate metabolism?
Design chemostat cultures under carbon-limited conditions to trigger the "acetate switch." Monitor acetyl phosphate levels via LC-MS and correlate with expression of phosphotransacetylase (PTA) and acetate kinase (ACK) using qRT-PCR. Include Δpta or ΔackA mutants as negative controls .
Advanced Research Questions
Q. How can researchers address discrepancies in reported phosphorylation efficiencies using acetyl phosphate across different studies?
Discrepancies often arise from buffer conditions (e.g., Mg²⁺ concentration), enzyme purity, or detection limits. Systematically test variables:
Q. What mechanisms explain acetyl phosphate’s dual role as a metabolic intermediate and signaling molecule?
Acetyl phosphate (acetyl∼P) donates phosphoryl groups to two-component systems (e.g., PhoR-PhoB in E. coli) via non-enzymatic transfer. To study this, use in vitro phosphorylation assays with purified response regulators and quantify acetyl∼P decay under varying redox conditions (e.g., NAD⁺/NADH ratios). Mutagenesis of conserved histidine residues can validate specificity .
Q. How do lithium-ion battery electrolytes influence phosphate-based additives like lithium hexafluorophosphate (LiPF₆)?
LiPF₆’s thermal instability in carbonate solvents (e.g., decomposition to LiF and PF₅) can be mitigated by optimizing salt concentration (1.0–1.2 M) and adding stabilizers (e.g., tris(trimethylsilyl)phosphate). Use accelerated aging tests (60°C, 1 week) with impedance spectroscopy to assess electrolyte degradation .
Q. What experimental strategies validate acetyl phosphate’s interaction with non-canonical targets (e.g., transcription factors)?
Employ chemoproteomics : Synthesize acetyl phosphate analogs (e.g., biotinylated acetyl phosphate) for pull-down assays. Combine with phosphopeptide enrichment and mass spectrometry. Confirm hits via in vitro kinase assays and site-directed mutagenesis of putative phosphorylation sites .
Methodological Guidance for Data Contradictions
Q. Conflicting reports on optimal acetyl phosphate concentration for ATP regeneration: How to resolve?
- Titration experiments : Test 1–10 mM acetyl phosphate in ATP-coupled systems (e.g., luciferase assays).
- Monitor byproducts : High acetyl phosphate (>10 mM) may inhibit kinases via product accumulation.
- Cross-validate : Compare with alternative regenerating systems (e.g., creatine phosphate/creatine kinase) .
Q. Why do lithium-potassium phosphate salts exhibit variable electrochemical stability in battery applications?
Variability stems from crystallinity (amorphous vs. crystalline phases) and moisture sensitivity. Use synchrotron XRD to characterize phase purity and conduct cyclic voltammetry in glovebox conditions (H₂O <1 ppm). Doping with Al³⁺ or Ti⁴⁺ improves Li⁺ conductivity in LATP (Li₁.₃Al₀.₃Ti₁.₇(PO₄)₃) .
Tables for Key Experimental Parameters
| Parameter | Recommended Range | Key References |
|---|---|---|
| Acetyl phosphate (stock) | 100 mM in H₂O, -20°C | |
| Enzymatic phosphorylation | 25–37°C, pH 7.5 | |
| LiPF₆ electrolyte | 1.0 M in EC:DMC (1:1 v/v) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
